molecular formula C21H15FN6O2S2 B2933225 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 536710-81-3

2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2933225
CAS No.: 536710-81-3
M. Wt: 466.51
InChI Key: IOLGBRAZRUCFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-fluorophenyl group at position 3. The thioether linkage connects the core to an acetamide moiety, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group. Its molecular complexity highlights its relevance in medicinal chemistry, particularly in targeting enzymes or proteins with specific binding pockets.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN6O2S2/c1-11-26-27-20(32-11)24-16(29)10-31-21-25-17-14-4-2-3-5-15(14)23-18(17)19(30)28(21)13-8-6-12(22)7-9-13/h2-9,23H,10H2,1H3,(H,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLGBRAZRUCFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel pyrimidoindole derivative with potential biological activities. This article reviews its biological activity, focusing on its interactions with various molecular targets and its implications in therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that influence its biological activity. The key features include:

PropertyValue
Molecular FormulaC24H22FN5O2S
Molecular Weight478.93 g/mol
LogP4.796
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area56.267 Ų

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may function as an agonist for Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune response.

  • TLR4 Activation : The compound has been shown to stimulate TLR4-dependent pathways leading to the production of pro-inflammatory cytokines like IL-6 and type I interferon (IP-10) in immune cells .
  • Cytotoxicity : Studies suggest that modifications at the N-5 position can reduce cytotoxic effects while maintaining TLR4 agonist activity, indicating a potential for safer therapeutic applications .

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological contexts:

Antimicrobial Activity

The pyrimidoindole scaffold has been associated with antimicrobial properties. For instance, derivatives of this compound have shown efficacy against pathogenic bacteria and fungi, suggesting its utility as an antimicrobial agent .

Immune Modulation

In vitro studies demonstrated that the compound could modulate immune responses by selectively activating pathways that lead to enhanced production of type I interferon without significant cytotoxicity. This property positions it as a candidate for use in immunotherapy or as an adjuvant in vaccines .

Case Studies

A notable case study involved the evaluation of various derivatives of the pyrimidoindole class for their effects on cytokine release in murine bone marrow-derived dendritic cells (mBMDC). The results indicated that specific substitutions at the carboxamide and thioether moieties significantly influenced cytokine profiles, enhancing IL-10 production while minimizing IL-6 release .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal critical insights into how structural modifications affect biological activity:

ModificationEffect on Activity
Substitution at N-5Reduced cytotoxicity while preserving TLR4 activity
Presence of sulfur atomEssential for maintaining biological activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Differences
Target Compound Pyrimido[5,4-b]indole 4-fluorophenyl, 5-methyl-1,3,4-thiadiazol-2-yl ~530 (estimated) Reference compound for comparison. Fluorine enhances electronegativity; thiadiazol may improve solubility and hydrogen bonding.
2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Pyrimido[5,4-b]indole 3-chlorophenyl ~545 (estimated) Chlorine (larger, more lipophilic) vs. fluorine. May alter steric hindrance and binding affinity in hydrophobic pockets.
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide Pyrimido[5,4-b]indole 3-methyl (core), 4-methylphenyl 537.67 Methyl groups increase lipophilicity but reduce electronic effects. The 4-methylphenyl on acetamide may reduce solubility compared to thiadiazol.
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidin Thienopyrimidin core, 4-fluorophenyl, methylthio 602.72 Thienopyrimidin core vs. pyrimidoindole: Reduced planarity may affect DNA intercalation or kinase binding.
2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide Pyrimido[5,4-b]indole 3,4-dimethoxyphenyl, 4-methylbenzyl 514.60 Methoxy groups enhance electron density and solubility but may reduce metabolic stability. 4-methylbenzyl substituent introduces bulkier acetamide branching.
2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide Thieno[2,3-d]pyrimidin 3,4-dimethylphenyl, 5-phenyl-thiadiazol ~590 (estimated) Thienopyrimidin core with dimethylphenyl: Increased hydrophobicity. Phenyl-thiadiazol may enhance π-π stacking in aromatic enzyme pockets.

Key Research Findings

Structural and Electronic Insights

  • Substituent Effects : The 4-fluorophenyl group in the target compound provides a balance of electronegativity and moderate lipophilicity, contrasting with bulkier chloro () or electron-rich methoxy groups (). Fluorine’s small size likely minimizes steric hindrance while optimizing target binding .
  • Acetamide Variations : The 5-methyl-thiadiazol group in the target compound may improve solubility and hydrogen-bonding capacity relative to 4-methylphenyl () or benzyl groups () .

NMR and Conformational Analysis

  • highlights that substituent changes in regions corresponding to positions 29–36 and 39–44 (pyrimidoindole core and acetamide linkage) induce distinct chemical shift perturbations. This suggests that modifications in these regions directly impact the compound’s conformational stability and target interactions .

Q & A

Q. What synthetic routes are recommended for preparing this compound?

A multi-step approach is typically employed, starting with the condensation of 4-fluorophenyl-substituted pyrimidoindole precursors followed by thiolation with 5-methyl-1,3,4-thiadiazol-2-amine. Key steps include:

  • Thioether linkage formation : Reacting a pyrimidoindole bromide intermediate with thiourea derivatives under basic conditions (e.g., KOH/EtOH) to introduce the thiol group.
  • Acetamide coupling : Using EDC/HOBt-mediated amide bond formation between the thiolated intermediate and the thiadiazole amine .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Q. What analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrimidoindole and thiadiazole moieties. Aromatic proton signals (δ 7.2–8.1 ppm) and fluorine coupling patterns (¹⁹F NMR) validate the 4-fluorophenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 480.12).
  • X-ray crystallography : For resolving stereochemical ambiguities, particularly the conformation of the thioacetamide bridge .

Q. How should initial biological activity screening be designed?

Prioritize in vitro assays targeting kinases or enzymes relevant to the compound’s structural motifs (e.g., indole-based kinase inhibitors).

  • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate.
  • Control compounds : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤0.1%).
  • Cell viability assays : Use MTT or resazurin to rule out cytotoxicity in HEK293 or HepG2 cells .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Apply Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example:

  • Catalyst screening : Compare Pd(OAc)₂ vs. CuI in Ullmann-type couplings for thioether formation.
  • Solvent optimization : Test DMF vs. THF for amide coupling efficiency.
  • Reaction monitoring : Use LC-MS to track intermediate stability and identify degradation pathways .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Standardized protocols : Replicate assays under harmonized conditions (e.g., ATP concentration in kinase assays).
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify confounding interactions.
  • Statistical modeling : Apply multivariate analysis to isolate variables (e.g., cell line genetic background, serum concentration) influencing IC₅₀ discrepancies .

Q. What methodologies are suitable for studying structure-activity relationships (SAR)?

  • Analog synthesis : Modify the 4-fluorophenyl group (e.g., replace with chloro or methoxy) and the thiadiazole methyl group.
  • 3D-QSAR modeling : Align compounds in a grid using CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity.
  • Binding assays : Use SPR or ITC to quantify interactions with target proteins, complemented by molecular docking (AutoDock Vina) .

Q. How to assess environmental stability and ecotoxicological impacts?

  • Hydrolytic degradation : Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing breakdown products via LC-QTOF-MS.
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor half-life.
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to estimate EC₅₀ values .

Q. What computational approaches predict metabolic pathways and toxicity?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., thioacetamide cleavage).
  • Molecular Dynamics (MD) simulations : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict oxidation sites.
  • ADMET prediction : Use SwissADME or ADMETlab to estimate permeability, half-life, and hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.